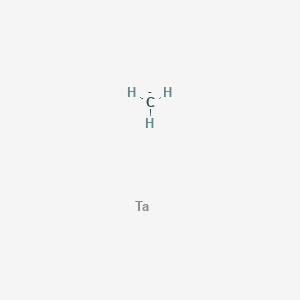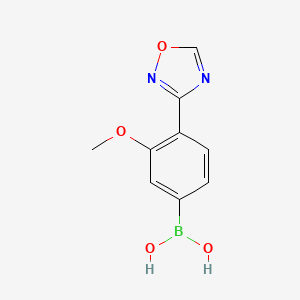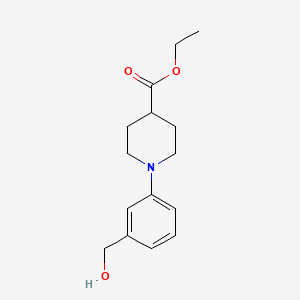
Tantalum(1+) methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tantalum(1+) methanide is a chemical compound consisting of a tantalum ion with a +1 charge and a methanide ion (CH₃⁻). Tantalum is a transition metal known for its high melting point, corrosion resistance, and ability to form stable compounds with various elements. Methanide, on the other hand, is a carbon-based anion derived from methane (CH₄) by removing one hydrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tantalum(1+) methanide typically involves the reaction of tantalum metal with methane under specific conditions. One common method is the reaction of tantalum with methane in the presence of a catalyst at high temperatures. This process can be represented by the following equation:
Ta+CH4→TaCH3++H2
Industrial Production Methods
Industrial production of this compound may involve advanced techniques such as chemical vapor deposition (CVD) or plasma-enhanced chemical vapor deposition (PECVD). These methods allow for the controlled deposition of tantalum methanide on various substrates, making it suitable for applications in microelectronics and other high-tech industries.
Analyse Des Réactions Chimiques
Types of Reactions
Tantalum(1+) methanide undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxygen to form tantalum oxides.
Reduction: Reaction with reducing agents to form lower oxidation state compounds.
Substitution: Replacement of the methanide group with other ligands.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas or metal hydrides.
Substitution: Reactions with halogens or other nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Tantalum oxides (e.g., Ta₂O₅).
Reduction: Lower oxidation state tantalum compounds.
Substitution: Various tantalum complexes with different ligands.
Applications De Recherche Scientifique
Tantalum(1+) methanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other tantalum compounds.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for its use in radiotherapy sensitization, enhancing the effectiveness of radiation treatments.
Industry: Utilized in the production of microelectronic devices, coatings, and other high-tech applications.
Mécanisme D'action
The mechanism of action of Tantalum(1+) methanide involves its ability to form stable complexes with various ligands. The molecular targets and pathways involved depend on the specific application. For example, in radiotherapy sensitization, tantalum methanide nanoparticles enhance the absorption of radiation, leading to increased damage to cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tantalum carbide (TaC): Known for its hardness and used in cutting tools.
Tantalum nitride (TaN): Used as a thin film insulator in microelectronics.
Niobium methanide (NbCH₃⁺): Similar in structure and properties to Tantalum(1+) methanide.
Uniqueness
This compound is unique due to its specific combination of tantalum and methanide ions, which imparts distinct chemical and physical properties. Its high stability and reactivity make it suitable for a wide range of applications, from industrial processes to advanced scientific research.
Propriétés
Formule moléculaire |
CH3Ta- |
|---|---|
Poids moléculaire |
195.982 g/mol |
Nom IUPAC |
carbanide;tantalum |
InChI |
InChI=1S/CH3.Ta/h1H3;/q-1; |
Clé InChI |
SUALLTDPILIPNG-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[Ta] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12450596.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12450610.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450614.png)

![1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12450625.png)
![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12450629.png)

![2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol](/img/structure/B12450649.png)

![6-Amino-4-(2,3-diethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12450680.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine](/img/structure/B12450687.png)


![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B12450698.png)
